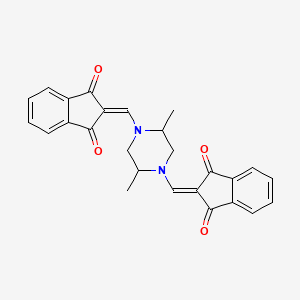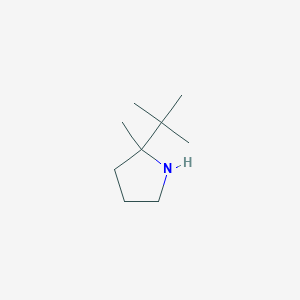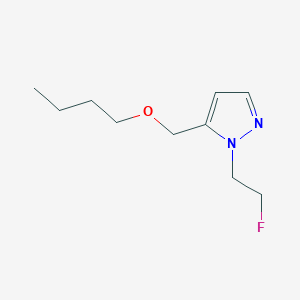![molecular formula C17H13NO4 B2731391 2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione CAS No. 216854-25-0](/img/structure/B2731391.png)
2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The molecular weight of a similar compound, 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione, is 191.1834 .科学的研究の応用
Pharmacological Applications
Antipsychotic Properties : A study focused on isoindole-1,3-dione derivatives, including 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, exploring their potential as antipsychotics. These compounds were investigated for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, a target for antipsychotic drugs. The study identified promising compounds with potential antipsychotic properties in behavioral models of schizophrenia (Czopek et al., 2020).
Acetylcholinesterase Inhibition : Another study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, a key enzyme in Alzheimer’s disease. The compound showed promising results as an inhibitor with low toxicity, highlighting its potential in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).
Antimicrobial Activity : Isoindole-1,3-dione derivatives have been explored for their antimicrobial properties. Novel azaimidoxy compounds based on isoindole-1,3-dione were synthesized and evaluated for their potential as chemotherapeutic agents with antimicrobial activities (Jain et al., 2006).
Chemical Synthesis and Properties
Regioselective Condensation : The compound and its derivatives have been studied for regioselective condensation reactions. One study focused on the condensation of alkylidenephosphoranes with N-Methoxy- and N-Anilino-1H isoindole-1,3-(2H)-diones, demonstrating their use in organic synthesis and the creation of novel compounds (Abdou et al., 2012).
Catalytic Synthesis : A palladium-catalyzed methodology for synthesizing isoindole-1,3-diones, including methoxy-substituted derivatives, offers a one-step approach to creating these heterocycles. This method is significant for its tolerance of various functional groups (Worlikar & Larock, 2008).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of derivatives like 2-(4-Ethoxyphenyl)isoindoline-1,3-dione has been characterized, providing insights into their molecular geometry and potential applications in material science (Duru et al., 2018).
作用機序
Safety and Hazards
All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .
特性
IUPAC Name |
2-[2-(2-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-13(15)14(19)10-18-16(20)11-6-2-3-7-12(11)17(18)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZDEZSYWJOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
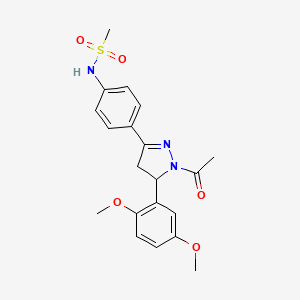
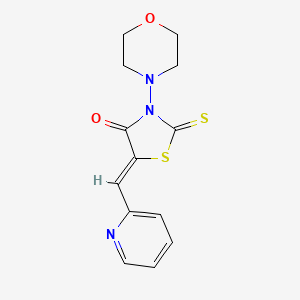
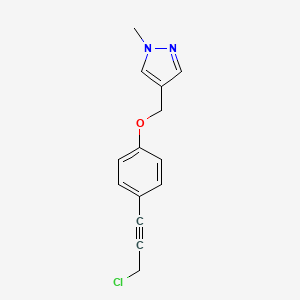
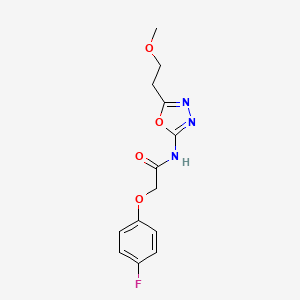
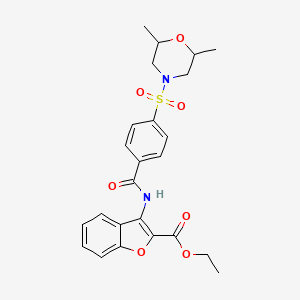
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
